1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a sulfonyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The difluoromethylation process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced difluoromethylation reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and sulfonyl group play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole
- Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate
Uniqueness
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17F2N3O2S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C11H17F2N3O2S/c1-8-4-3-5-15(6-8)19(17,18)10-7-16(11(12)13)14-9(10)2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
NFAAECDDIMXHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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